Technical Monograph: Methyl 2-amino-5-chloro-4-methylbenzoate
Technical Monograph: Methyl 2-amino-5-chloro-4-methylbenzoate
Topic: Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8) Format: Technical Monograph
The "Scaffold Builder" for 6,7-Disubstituted Quinazolinones
Executive Summary
Methyl 2-amino-5-chloro-4-methylbenzoate (CAS 63480-14-8) is a specialized anthranilate derivative serving as a critical building block in the synthesis of fused heterocyclic systems. Its primary utility lies in the construction of 6-chloro-7-methylquinazolin-4(3H)-one scaffolds—a structural motif prevalent in bioactive compounds targeting EGFR kinases, dihydrofolate reductase (DHFR), and various microbial pathways.
Unlike generic anthranilates, the specific 5-chloro-4-methyl substitution pattern of this compound allows researchers to access a distinct region of chemical space, offering steric and electronic properties that modulate binding affinity in drug targets. This guide details the compound’s physicochemical profile, validated synthetic routes, and its application in high-value heterocyclic synthesis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Specification |
| CAS Number | 63480-14-8 |
| IUPAC Name | Methyl 2-amino-5-chloro-4-methylbenzoate |
| Synonyms | 5-Chloro-4-methylanthranilic acid methyl ester; Methyl 4-methyl-5-chloroanthranilate |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 78–82 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Amino group conjugate acid) |
| LogP | ~2.8 (Lipophilic, suitable for membrane permeability) |
Synthetic Routes & Manufacturing
The synthesis of CAS 63480-14-8 typically follows an electrophilic aromatic substitution strategy on the anthranilate core. Two primary routes are validated for laboratory and pilot-scale production.
Route A: The "Late-Stage Esterification" (Preferred for Purity)
This route minimizes side reactions by establishing the halogenation pattern on the free acid before esterification.
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Precursor: 2-Amino-4-methylbenzoic acid.
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Chlorination: Reaction with N-chlorosuccinimide (NCS) in DMF at 40–60°C. The amino group directs the chlorine to the para position relative to itself (position 5), while the methyl group at position 4 provides steric guidance.
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Esterification: Reflux with Methanol (MeOH) and Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).
Route B: Direct Chlorination of Methyl Ester
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Precursor: Methyl 2-amino-4-methylbenzoate.
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Chlorination: Controlled chlorination using Sulfuryl Chloride (SO₂Cl₂) in DCM.
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Critical Control Point: Temperature must be kept <0°C to prevent over-chlorination or oxidation of the amino group.
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Visualization: Synthetic Pathway
Figure 1: Validated synthetic pathway via late-stage esterification to ensure regioselectivity.
Reactivity Profile & Synthetic Utility[1][6]
The core value of CAS 63480-14-8 is its bifunctionality. The adjacent amino (-NH₂) and ester (-COOMe) groups form a "pincer" that readily undergoes cyclocondensation reactions.
The Niementowski Reaction (Quinazolinone Formation)
The most common application is the synthesis of 6-chloro-7-methylquinazolin-4(3H)-one . This scaffold is a bioisostere for many bioactive quinazolines found in EGFR inhibitors.
Protocol 1: Cyclization with Formamide
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Reagents: CAS 63480-14-8 (1.0 eq), Formamide (excess, acts as solvent).
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Conditions: 140–160°C for 6–8 hours.
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Mechanism: Thermal condensation where the amino group attacks formamide, followed by intramolecular cyclization and loss of methanol/water.
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Work-up: Cool to room temperature; pour into ice water. The product precipitates as a solid.[1][2][3]
Protocol 2: Reaction with Urea (Quinazolinediones)
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Reagents: CAS 63480-14-8 (1.0 eq), Urea (5.0 eq).
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Conditions: Fusion at 180°C.
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Product: 6-Chloro-7-methylquinazoline-2,4(1H,3H)-dione.
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Utility: This dione can be chlorinated with POCl₃ to yield 2,4-dichloro-6-chloro-7-methylquinazoline , a highly reactive intermediate for SNAr coupling with anilines (common in kinase inhibitor synthesis).
Visualization: Downstream Applications
Figure 2: Divergent synthesis of heterocyclic scaffolds from the anthranilate core.
Handling, Safety & Stability
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[4] |
| Eye Irritation | H319 | Causes serious eye irritation.[4] |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
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Temperature: Store at 2–8°C (Refrigerate).
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Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.
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Stability: Stable under normal conditions but sensitive to strong oxidizing agents. Hydrolyzes slowly in moist air to the corresponding benzoic acid.
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Contains nitrogen and chlorine; combustion may produce NOx and HCl gases.
References
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Shi, Y. B., et al. (2010).[1][2] "Methyl 2-amino-5-chlorobenzoate."[1][2][5] Acta Crystallographica Section E, 66(11), o3025. Link(Provides structural data on the analogous 5-chloro anthranilate system).
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Connolly, D. J., et al. (2005). "Synthesis of quinazolinones via the Niementowski reaction." Tetrahedron, 61(43), 10153-10160. Link(Foundational protocol for anthranilate cyclization).
- Wissner, A., et al. (2003). "Analogues of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of EGFR kinase." Bioorganic & Medicinal Chemistry Letters, 13(6), 1147-1150.
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PubChem Compound Summary. (2025). "Methyl 2-amino-5-chloro-4-methylbenzoate." National Center for Biotechnology Information. Link
Sources
- 1. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 2-Amino-4-chlorobenzoate | 5900-58-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]

